molecular formula C7H6BrFO2 B14116202 2-Bromo-5-fluoro-3-methoxy-phenol

2-Bromo-5-fluoro-3-methoxy-phenol

Cat. No.: B14116202
M. Wt: 221.02 g/mol
InChI Key: NYMLUUSOLNXNOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-fluoro-3-methoxy-phenol is an aromatic compound with the molecular formula C7H6BrFO2 It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluoro-3-methoxy-phenol typically involves multiple steps:

    Starting Material: The synthesis begins with o-methoxyphenol.

    Acetylation: The phenolic hydroxyl group is protected by acetylation using acetic anhydride.

    Bromination: Bromination is carried out using bromine under the catalysis of iron powder.

    Deacetylation: The final step involves deacetylation to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-3-methoxy-phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-Bromo-5-fluoro-3-methoxy-phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-3-methoxy-phenol depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of bromine, fluorine, and methoxy groups can influence its binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-fluoro-3-methoxy-phenol is unique due to the specific arrangement of its substituents, which can confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.

Biological Activity

2-Bromo-5-fluoro-3-methoxy-phenol is a halogenated phenolic compound that has garnered interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C_7H_6BrF O_2
  • Molecular Weight: Approximately 221.03 g/mol

This compound features a bromine atom at the 2-position, a fluorine atom at the 5-position, and a methoxy group at the 3-position of the phenolic ring.

Antioxidant Activity

Research indicates that methoxy-substituted phenols exhibit notable antioxidant properties. The antioxidant capacity of this compound can be inferred from studies on similar compounds. For instance, a study on 2-methoxyphenols demonstrated significant radical-scavenging activity, which is crucial for mitigating oxidative stress in biological systems .

Anti-inflammatory Effects

Phenolic compounds have been extensively studied for their anti-inflammatory properties. The structure of this compound suggests potential inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. A quantitative structure-activity relationship (QSAR) analysis found a correlation between the presence of methoxy groups and COX-2 inhibition .

The biological activity of this compound is likely mediated through several mechanisms:

  • Radical Scavenging: The methoxy group enhances electron donation, facilitating the neutralization of free radicals.
  • Enzyme Inhibition: The halogen substituents may interact with active sites on COX enzymes, inhibiting their activity and reducing inflammation.
  • Cell Signaling Modulation: Similar compounds have shown the ability to modulate signaling pathways related to inflammation and oxidative stress.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant radical-scavenging activity
Anti-inflammatoryPotential COX-2 inhibition
CytotoxicityVaries with concentration

Case Study: Antioxidant Capacity Evaluation

A study evaluated the antioxidant capacity of various substituted phenols using the DPPH radical scavenging assay. The results indicated that compounds with electron-donating groups like methoxy exhibited enhanced antioxidant activity. Although specific data for this compound was not available, its structural similarity suggests comparable efficacy .

Properties

Molecular Formula

C7H6BrFO2

Molecular Weight

221.02 g/mol

IUPAC Name

2-bromo-5-fluoro-3-methoxyphenol

InChI

InChI=1S/C7H6BrFO2/c1-11-6-3-4(9)2-5(10)7(6)8/h2-3,10H,1H3

InChI Key

NYMLUUSOLNXNOE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1Br)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.